molecular formula C18H16N2O4S2 B2509647 methyl 4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate CAS No. 2210136-87-9

methyl 4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Cat. No. B2509647
M. Wt: 388.46
InChI Key: VUKORCRYEHMINU-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate," is a complex organic molecule that appears to contain a benzene sulfonamide moiety, which is a common feature in many medicinal compounds. This particular structure suggests potential for interactions with biological systems, possibly as a pharmaceutical agent. The presence of a thiophene and pyridine ring also indicates the possibility of interesting electronic and steric properties that could be relevant in various chemical contexts .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzoate likely follows a comparable pathway, starting with the appropriate sulfonyl chloride and amine components .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of related diaryl sulfides, revealing details such as conformation and intramolecular interactions. For example, methyl 2-(4-nitrophenylthio)benzoate exhibits a skew conformation that facilitates a sulfur(II)–oxygen(carbonyl) close contact . These structural insights are crucial for understanding the reactivity and potential binding modes of the compound .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be influenced by the presence of different functional groups. The molecular structure, particularly the orientation and electronic properties of these groups, can affect the compound's behavior in chemical reactions. For example, the presence of a nitro group in a diaryl sulfide can impact the sulfur(II)–aryl(nitro) conjugation . The thiophene and pyridine rings in the compound of interest may similarly influence its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be explored through various spectroscopic and computational techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict vibrational frequencies, molecular orbitals, and electrostatic potentials . These properties are essential for understanding the behavior of the compound under different conditions and can provide insights into its potential applications. The synthesis and characterization of metal complexes with related sulfonamide compounds have also been reported, which can shed light on the ligand properties and coordination chemistry of the compound .

Scientific Research Applications

Transparent Aromatic Polyimides

Polyimides synthesized using thiophenyl-substituted benzidines, including compounds related to the target molecule, exhibit high refractive indices and low birefringences, along with good thermomechanical stabilities. These materials are promising for applications requiring transparency, colorlessness, and high-performance thermal and mechanical properties, such as in advanced optoelectronics and aerospace industries (Tapaswi et al., 2015).

Supramolecular Liquid Crystals

The study of hydrogen-bonding interactions between non-mesomorphic compounds, including those with methyl-substituted benzoates, reveals the formation of supramolecular liquid crystal phases. These findings contribute to the understanding of molecular self-assembly processes and the design of new liquid crystal materials with tailored properties (Naoum et al., 2010).

Synthesis of Key Intermediates

The compound serves as a precursor in the synthesis of key intermediates for pharmaceutical compounds, demonstrating the importance of such molecules in the development of therapeutic agents. This highlights the role of complex organic syntheses in drug discovery and development processes (Xiu-lan, 2009).

Modification in Pyridinolysis

Research on the modification of electrophilic centers and substituents in pyridinolysis reactions, involving compounds like O-4-nitrophenyl benzoate, sheds light on the intricate mechanisms of nucleophilic substitution reactions, which are fundamental to organic chemistry and synthesis (Um et al., 2006).

properties

IUPAC Name

methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)13-4-6-16(7-5-13)26(22,23)20-11-14-3-2-9-19-17(14)15-8-10-25-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKORCRYEHMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

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